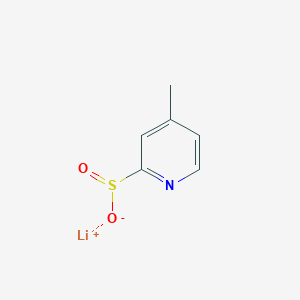

Lithium(1+) ion 4-methylpyridine-2-sulfinate

説明

Lithium(1+) ion 4-methylpyridine-2-sulfinate is a lithium sulfinate salt featuring a methyl-substituted pyridine ring. The methyl group at the pyridine’s 4-position likely enhances steric stability and electronic effects, influencing interactions with other battery components or organic substrates.

特性

IUPAC Name |

lithium;4-methylpyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Li/c1-5-2-3-7-6(4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQGOLFWFHUIEJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Lithium(1+) ion 4-methylpyridine-2-sulfinate can be synthesized through the reaction of 4-methylpyridine-2-sulfinic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of lithium(1+) ion 4-methylpyridine-2-sulfinate involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants .

化学反応の分析

Types of Reactions

Lithium(1+) ion 4-methylpyridine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with lithium(1+) ion 4-methylpyridine-2-sulfinate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reactions are typically carried out under mild conditions, such as room temperature and neutral pH .

Major Products

The major products formed from reactions involving lithium(1+) ion 4-methylpyridine-2-sulfinate include sulfonic acids, sulfides, and substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学的研究の応用

Lithium(1+) ion 4-methylpyridine-2-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for forming carbon-carbon bonds and other transformations.

Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials

作用機序

The mechanism of action of lithium(1+) ion 4-methylpyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sulfinate derivatives are structurally analogous to lithium(1+) ion 4-methylpyridine-2-sulfinate, differing in substituent type and position:

Lithium(1+) Ion 2-Fluoro-6-Methylpyridine-4-Sulfinate (CAS 2193067-68-2)

- Molecular Formula: C₆H₅FLiNO₂S

- Molecular Weight : 181.11 g/mol

- Substituents : A fluorine atom at the pyridine’s 2-position and a methyl group at the 6-position.

- However, steric hindrance from the 6-methyl group may reduce ionic mobility compared to unsubstituted analogs .

Lithium(1+) Ion 4-Methoxy-6-Methylpyridine-3-Sulfinate (CAS 2230807-14-2)

- Molecular Formula: C₇H₁₀LiNO₃S

- Molecular Weight : 195.16 g/mol

- Substituents : A methoxy group at the 4-position and a methyl group at the 6-position.

- Properties : The electron-donating methoxy group may improve electronic conductivity in battery applications by stabilizing charge transfer intermediates. The higher molecular weight compared to the fluorinated analog could reduce gravimetric energy density in battery systems .

Table 1: Comparative Overview of Structural and Molecular Properties

| Property | Target Compound* | 2-Fluoro-6-Methyl Derivative | 4-Methoxy-6-Methyl Derivative |

|---|---|---|---|

| Molecular Formula | C₆H₆LiNO₂S (inferred) | C₆H₅FLiNO₂S | C₇H₁₀LiNO₃S |

| Molecular Weight | ~177.12 (calculated) | 181.11 | 195.16 |

| Key Substituents | 4-methyl, 2-sulfinate | 2-fluoro, 6-methyl | 4-methoxy, 6-methyl |

| Electronic Effects | Moderate electron-donating | Strong electron-withdrawing | Strong electron-donating |

Research Findings and Functional Implications

Substituent Impact on Ionic Conductivity :

- Fluorine’s electronegativity in the 2-fluoro derivative may enhance dissociation of the lithium ion, improving ionic conductivity in electrolytes. However, steric bulk from methyl groups could counteract this benefit .

- The methoxy group in the 4-methoxy analog likely stabilizes charge distribution, aiding in redox reactions critical for battery cathodes .

Spectroscopic Analysis :

- While Li K-edge XANES data for these sulfinates is unavailable, studies on jadarite (LiNaSiB₃O₇OH) demonstrate that substituents significantly shift lithium’s absorption edge. For example, LiF exhibits a weak pre-edge feature at 62.5 eV, whereas sulfinates with organic ligands may show distinct spectral profiles due to altered coordination environments .

Application Potential: The fluorinated derivative’s polarity aligns with requirements for high-power battery electrolytes, whereas the methoxy variant’s electron-donating properties may suit organic synthesis as a stabilizing agent .

生物活性

Lithium(1+) ion 4-methylpyridine-2-sulfinate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Lithium(1+) ion 4-methylpyridine-2-sulfinate can be described structurally as follows:

- Molecular Formula : C6H6LiNO2S

- Molecular Weight : Approximately 165.08 g/mol

The compound features a lithium ion coordinated with a 4-methylpyridine-2-sulfinate moiety, which contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of lithium compounds, including lithium(1+) ion 4-methylpyridine-2-sulfinate, is often attributed to several mechanisms:

- Neuroprotection : Lithium is known for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have shown that lithium can enhance neuronal resistance to oxidative stress, potentially through the modulation of signaling pathways involved in cell survival and apoptosis .

- Enzyme Interaction : The lithium ion can interact with various enzymes and receptors, displacing other cations such as sodium and potassium. This displacement can alter enzyme activity and cellular signaling pathways, leading to various biological effects .

- Antimicrobial Properties : Preliminary research suggests that sulfinate derivatives may exhibit antimicrobial activity, making them candidates for further investigation in drug development .

Neuroprotective Effects

A study investigating the neuroprotective properties of lithium compounds found that chronic exposure to lithium improved neuronal resistance to oxidative stress. This effect was linked to enhanced mitochondrial function and reduced apoptosis in neuronal cells .

Antimicrobial Activity

Research into the antimicrobial potential of pyridine derivatives highlighted that certain sulfinate compounds could inhibit bacterial growth. In vitro assays demonstrated that lithium(1+) ion 4-methylpyridine-2-sulfinate showed significant activity against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Data Table: Biological Activities of Lithium(1+) Ion 4-Methylpyridine-2-Sulfinate

Q & A

Basic Research Questions

Q. What are the established synthesis routes for lithium(1+) ion 4-methylpyridine-2-sulfinate, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via neutralization of 4-methylpyridine-2-sulfinic acid with lithium hydroxide in aqueous media at ~25°C. Alternative routes involve butyllithium in tetrahydrofuran (THF), where solvent polarity and temperature control prevent intermediate decomposition. Purity is optimized by adjusting stoichiometric ratios (LiOH:acid ≈ 1:1) and using inert atmospheres to avoid oxidation of the sulfinic acid group .

- Key Data : Yield ranges from 70–85% in aqueous conditions; THF-based methods require cryogenic conditions (−78°C) for stability.

Q. Which spectroscopic techniques are most effective for structural confirmation of lithium(1+) ion 4-methylpyridine-2-sulfinate?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions on the pyridine ring (e.g., methyl at C4, sulfinate at C2). Aromatic protons appear as doublets (J ≈ 5.2 Hz) due to neighboring substituents .

- IR Spectroscopy : Confirms sulfinate group via S–O stretching bands (1040–1100 cm⁻¹) and absence of sulfonic acid (S=O) peaks .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M–Li]⁺ peaks at m/z 158.1 (C₆H₈NO₂S) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of lithium(1+) ion 4-methylpyridine-2-sulfinate in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- The sulfinate group’s lone pairs (HOMO) participate in oxidative addition with Pd⁰ catalysts.

- Methyl substitution at C4 increases electron density, reducing activation barriers for C–S bond cleavage .

- Key Data : Calculated Gibbs free energy (ΔG‡) for C–S bond cleavage: ~25 kJ/mol lower in 4-methyl derivatives vs. unsubstituted analogs .

Q. What strategies resolve contradictions in reported solubility data for lithium sulfinate complexes in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from hydration states (anhydrous vs. monohydrate). Standardize measurements via:

- Karl Fischer Titration : Quantify water content in solvent systems (e.g., DMSO, DMF).

- Dynamic Light Scattering (DLS) : Detect aggregates in solution, which may skew solubility values .

- Key Data : Anhydrous form solubility in DMSO: 120 mM; monohydrate solubility drops to 45 mM due to lattice stabilization .

Q. How does the steric and electronic profile of the 4-methyl group influence catalytic activity in transition-metal-mediated reactions?

- Methodological Answer :

- Steric Effects : The methyl group at C4 creates a bulky environment, reducing accessibility for metal coordination. X-ray crystallography (e.g., Pd–sulfinate adducts) shows distorted square-planar geometries .

- Electronic Effects : Methyl substitution raises the pyridine ring’s electron density (measured via Hammett σₚ values), accelerating reductive elimination steps in Suzuki-Miyaura couplings .

- Key Data : Turnover frequency (TOF) increases by 2.3× in 4-methyl derivatives vs. unsubstituted analogs under identical Pd catalysis .

Data Contradiction Analysis

Q. Why do NMR spectra of lithium(1+) ion 4-methylpyridine-2-sulfinate show variability in splitting patterns across studies?

- Methodological Answer : Variations arise from solvent-induced shifts (e.g., D₂O vs. CD₃CN) and pH sensitivity of the sulfinate group. Standardize conditions by:

- Using deuterated DMSO-d₆ (pH-neutral, minimal proton exchange).

- Adding internal standards (e.g., TMS) for chemical shift calibration .

- Key Data : In DMSO-d₆, the C4 methyl proton signal appears as a singlet (δ 2.35 ppm); in D₂O, it splits into a doublet (δ 2.40 ppm, J = 1.8 Hz) due to hydrogen bonding .

Experimental Design Recommendations

- Synthetic Protocols : Prioritize THF-based routes for anhydrous conditions, but include molecular sieves to scavenge trace moisture .

- Characterization : Combine XRD for crystal structure validation with solid-state NMR to assess purity in bulk samples .

- Reactivity Studies : Use stopped-flow UV-Vis spectroscopy to monitor fast oxidative addition steps in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。